molecular formula C14H12BrNO B4993712 N-[(2-bromophenyl)-phenylmethyl]formamide

N-[(2-bromophenyl)-phenylmethyl]formamide

Cat. No.: B4993712
M. Wt: 290.15 g/mol
InChI Key: RBLNOYKKSXJNDO-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)-phenylmethyl]formamide is an organic compound with the molecular formula C7H6BrNO. It features a bromophenyl group and a formamide group in its structure. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(2-bromophenyl)-phenylmethyl]formamide can be synthesized through the reaction of bromobenzene with formamide. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenylformic acid, while reduction could produce bromophenylmethylamine .

Scientific Research Applications

N-[(2-bromophenyl)-phenylmethyl]formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in the study of biological processes and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)-phenylmethyl]formamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, while the formamide group can form hydrogen bonds and interact with other molecules. These interactions enable the compound to exert its effects in different chemical and biological contexts .

Comparison with Similar Compounds

Uniqueness: N-[(2-bromophenyl)-phenylmethyl]formamide is unique due to its specific combination of bromophenyl and formamide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[(2-bromophenyl)-phenylmethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)14(16-10-17)11-6-2-1-3-7-11/h1-10,14H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLNOYKKSXJNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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